Sanglifehrina
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Overview
Description
Sanglifehrin A is a polyketide natural product known for its potent inhibition of cyclophilins and its immunosuppressive activity . It was first isolated and characterized by JJ Sanglier and T Fehr in 1999 from the fermentation of Streptomyces sp. A92-308110 . Sanglifehrin A has a unique structure that includes a mixed polyketide/non-ribosomal peptide backbone .
Preparation Methods
Sanglifehrin A is produced through fermentation of the bacterium Streptomyces sp. A92-308110 . The biosynthesis involves a modular type I polyketide synthase, with one module of non-ribosomal peptide synthetase, which incorporates phenylalanine that is later converted by a hydroxylase to meta-tyrosine . Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity of the compound.
Chemical Reactions Analysis
Sanglifehrin A undergoes various chemical reactions, including:
Oxidation: Sanglifehrin A can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Sanglifehrin A.
Substitution: Various substitution reactions can be performed on Sanglifehrin A to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sanglifehrin A has a wide range of scientific research applications:
Mechanism of Action
Sanglifehrin A exerts its effects by binding to cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity . Unlike cyclosporin A, Sanglifehrin A does not affect the phosphatase activity of calcineurin . It inhibits T cell proliferation induced by interleukin-2 by blocking the activity of cyclin E-cyclin-dependent kinase 2 on interleukin-2 signaling . This unique mechanism of action distinguishes Sanglifehrin A from other immunosuppressive agents.
Comparison with Similar Compounds
Sanglifehrin A is structurally distinct from other cyclophilin-binding compounds such as cyclosporin A and FK506 . While cyclosporin A and FK506 inhibit the phosphatase activity of calcineurin, Sanglifehrin A does not . Additionally, Sanglifehrin A has a unique mixed polyketide/non-ribosomal peptide structure, which sets it apart from other similar compounds .
Similar compounds include:
Properties
Molecular Formula |
C60H91N5O13 |
---|---|
Molecular Weight |
1090.4 g/mol |
IUPAC Name |
(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13-,25-16-,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |
InChI Key |
ONJZYZYZIKTIEG-JHEQUYBESA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Canonical SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Origin of Product |
United States |
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